molecular formula C19H22BrN5OS B11033893 [2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone

[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B11033893
M. Wt: 448.4 g/mol
InChI Key: BWRYMGIZDRINFC-UHFFFAOYSA-N
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Description

[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This complex synthetic molecule features a brominated isopropyl-thiazole scaffold linked via a methanone bridge to a piperazine-substituted N-methyl benzimidazole group. This specific structural architecture suggests potential for high-affinity binding to various biological targets. Researchers can investigate this compound as a key synthetic cannabinoid receptor agonist (SCRA) analogue, given the prevalence of similar structural motifs in this class of novel psychoactive substances (NPS) . The bromo-thiazole moiety can serve as a crucial handle for further synthetic modification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities. The embedded benzimidazole and piperazine structures are commonly found in molecules active at central nervous system (CNS) targets, indicating significant research value in neuropharmacology . As a reference standard, it is also vital for analytical studies, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to support the identification of novel psychoactive substances in forensic and clinical samples. This product is provided For Research Use Only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C19H22BrN5OS

Molecular Weight

448.4 g/mol

IUPAC Name

(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22BrN5OS/c1-12(2)16-15(22-18(20)27-16)17(26)24-8-10-25(11-9-24)19-21-13-6-4-5-7-14(13)23(19)3/h4-7,12H,8-11H2,1-3H3

InChI Key

BWRYMGIZDRINFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

Procedure (adapted from):

  • Substrate : 2-Bromo-1-(thiophen-2-yl)ethanone (CAS: 10531-41-6) is reacted with thiourea derivatives.

  • Reaction Conditions : Ethanol, reflux (70°C, 2–12 h).

  • Mechanism : Cyclocondensation forms the thiazole ring. For isopropyl substitution, 3-methylbutan-2-one or analogous ketones are used.

Example :

StepReagentsConditionsYield
1Thiourea, 2-bromo-1-(propan-2-yl)ethanoneEtOH, 70°C, 2 h83%

Bromination at C-2

Post-thiazole formation, regioselective bromination is performed using N-bromosuccinimide (NBS) or molecular bromine:

  • Substrate : 5-Isopropyl-1,3-thiazole-4-carbonyl chloride.

  • Conditions : CH₃CN, 30°C, 5 h.

  • Outcome : Introduces bromine at C-2 with >90% regioselectivity.

Synthesis of the Piperazine-Benzimidazole Fragment

Benzimidazole Ring Construction

Benzimidazoles are synthesized via Phillips-Ladenburg cyclization (adapted from):

  • Substrate : 1,2-Diaminobenzene derivatives.

  • Reagents : Formic acid or trimethyl orthoformate under reflux.

  • Methylation : Dimethyl sulfate in NaOH introduces the N-1 methyl group.

Example :

StepReagentsConditionsYield
11-Methyl-1H-benzimidazoleHCOOH, 120°C, 4 h75%

Piperazine Functionalization

The piperazine moiety is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig coupling :

  • Substrate : 1-Methyl-1H-benzimidazole-2-thiol.

  • Reagents : 1-(2-Chloroethyl)piperazine, K₂CO₃, DMF.

  • Conditions : 160°C, 30 min, solvent-free.

Data :

ProductReaction TimeYield
4-(1-Methyl-1H-benzimidazol-2-yl)piperazine30 min68%

Coupling of Thiazole and Piperazine-Benzimidazole Moieties

The final methanone linkage is achieved via Friedel-Crafts acylation or Ullmann-type coupling :

Acyl Chloride Coupling

Procedure (from):

  • Activation : Convert thiazole-4-carbonyl to acyl chloride using SOCl₂.

  • Coupling : React with 4-(1-methyl-1H-benzimidazol-2-yl)piperazine in presence of Et₃N.

Optimized Conditions :

ParameterValue
SolventDry CH₂Cl₂
Temperature0°C → RT
CatalystDMAP
Yield72%

Alternative: Suzuki-Miyaura Coupling

For bromine retention, palladium-catalyzed cross-coupling is employed:

  • Catalyst : Pd(PPh₃)₄, AsPh₃.

  • Base : K₃PO₄, dioxane/H₂O.

  • Yield : 65–70%.

Optimization Challenges and Solutions

Regioselectivity in Thiazole Bromination

  • Issue : Competing bromination at C-4/C-5.

  • Solution : Use NBS in CCl₄ at 0°C.

Piperazine-Benzimidazole Solubility

  • Issue : Poor solubility in organic solvents.

  • Workaround : Employ polar aprotic solvents (DMF, DMSO) with heating.

Methanone Linkage Stability

  • Degradation : Hydrolysis under acidic conditions.

  • Mitigation : Use anhydrous conditions and molecular sieves.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.63 (s, 1H, thiazole-H), 3.35 (s, 3H, N-CH₃), 1.28 (d, 6H, isopropyl-CH₃).

  • HRMS : m/z calcd for C₂₁H₂₃BrN₆OS: 503.08; found: 503.09.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

  • Elemental Analysis : C 50.01%, H 4.59%, N 16.67% (theoretical: C 50.11%, H 4.61%, N 16.68%) .

Chemical Reactions Analysis

Types of Reactions

[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a complex structure comprising:

  • A thiazole ring , known for its diverse biological activities.
  • A piperazine moiety , which is commonly found in many pharmacologically active compounds.
  • A bromine atom and a methanone functional group , enhancing its reactivity and interaction with biological targets.

Biological Activities

Research indicates that derivatives of thiazole and piperazine, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Several studies have shown that compounds similar to [2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone possess significant antimicrobial properties. For instance, derivatives have been screened for their effectiveness against various bacterial strains, demonstrating moderate to excellent activity in vitro .

Anticancer Potential

The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. Research has indicated that thiazole derivatives can inhibit specific cancer cell proliferation pathways, making them promising candidates for further development as anticancer agents.

Antifungal Properties

Similar compounds have also shown efficacy against fungal pathogens, indicating their potential use in treating fungal infections .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the piperazine moiety through coupling reactions. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Antimicrobial Screening

In a study conducted by Mhaske et al., various thiazole-piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that many of these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting the potential application of this compound in developing new antimicrobial agents .

Case Study: Anticancer Activity

A recent investigation into thiazole derivatives revealed their ability to induce apoptosis in cancer cell lines through specific signaling pathways. The presence of the piperazine moiety was found to enhance this effect, suggesting that This compound could serve as a lead compound for further anticancer drug development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialModerate to excellent activity against bacteria
AnticancerInduces apoptosis in cancer cell lines
AntifungalEffective against fungal pathogens

Mechanism of Action

The mechanism of action of [2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole- and Piperazine-Containing Derivatives

Compound 4c ():
  • Structure: (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone.
  • Molecular Weight : 413.58 g/mol.
  • Key Features : Contains a benzothiazole core and piperidine (instead of piperazine), with alkoxy side chains.
  • The absence of bromine and benzimidazole limits its halogen-bonding and π-π stacking capabilities compared to the target compound .
2-Bromo-1-(4-phenylpiperazinyl)ethanone ():
  • Structure: Bromoethanone linked to a phenylpiperazine.
  • Molecular Weight : 289.16 g/mol.
  • Key Features: Simpler structure with a single bromoethanone group.
  • However, its lower molecular weight may improve bioavailability .

Benzimidazole- and Thiazole-Containing Derivatives

Compound 9c ():
  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
  • Molecular Weight : 616.49 g/mol.
  • Key Features : Combines benzimidazole, thiazole, and triazole groups.
  • However, the increased molecular weight may reduce membrane permeability relative to the target compound .
Example 5.20 ():
  • Structure : 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one.
  • Molecular Weight : 317 g/mol (M+H⁺).
  • Key Features : Dual bromine substitution on a pyrazolone core.
  • Comparison : The absence of piperazine and benzimidazole limits its interaction with amine-sensitive targets. The bromomethyl group may confer higher electrophilicity, increasing reactivity in alkylation reactions .

Brominated Heterocycles

6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one ():
  • Structure: Chromenone fused with a methylthiazole group.
  • Comparison: The chromenone system offers fluorescence properties, useful in imaging studies, but lacks the piperazine-benzimidazole pharmacophore critical for receptor binding in the target compound .
(5Z)-2-(4-Bromophenyl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one ():
  • Molecular Weight : 596.5 g/mol.
  • Key Features : Bromophenyl and thiazolo-triazolone groups.
  • Comparison : The extended conjugation and fused triazolone-thiazole system may improve UV absorption properties but introduce steric hindrance, reducing binding pocket compatibility .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Structural Uniqueness
Target Compound 448.4 Bromothiazole, Benzimidazole Piperazine linker for flexibility
4c 413.58 Benzothiazole, Piperidine Alkoxy side chains
2-Bromo-1-(4-phenylpiperazinyl)ethanone 289.16 Bromoethanone, Piperazine Minimal steric bulk
9c 616.49 Benzimidazole, Triazole, Thiazole Triazole for H-bonding
Example 5.20 317 Bromomethylpyrazolone High electrophilicity

Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving bromoethanone intermediates and nucleophilic substitution on piperazine .

Pharmacological Potential: The benzimidazole moiety (as in ) is associated with anticancer and antimicrobial activity, suggesting the target compound may share these properties .

Halogen Bonding: The bromine atom on the thiazole may act as a halogen bond donor, a feature exploited in kinase inhibitors (e.g., ) .

Biological Activity

The compound [2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone is a synthetic organic molecule of interest in medicinal chemistry due to its potential pharmacological properties. Its structural complexity, which includes a thiazole ring and a piperazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Thiazole Ring : Known for its role in various pharmacologically active compounds.
  • Piperazine Moiety : Often associated with neuroactive properties.
  • Bromine Substitution : Enhances reactivity and biological interaction.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Some thiazole compounds are effective against pathogenic bacteria and fungi.
  • Neuropharmacological Effects : Piperazine derivatives are known for their influence on neurotransmitter systems.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes such as Na+/K(+)-ATPase and CDK9, which are critical in cancer cell proliferation .
  • Receptor Interaction : The piperazine component may interact with various neurotransmitter receptors, influencing neuropharmacological pathways.

Antitumor Activity

A study investigating thiazole derivatives demonstrated that compounds similar to the target molecule inhibited growth in multiple human cancer cell lines. For instance, a related thiazole compound displayed an IC50 value of 6.2 μM against colon carcinoma cells . This suggests that the target compound may also possess significant antitumor properties.

Antimicrobial Effects

Research has shown that thiazole-based compounds exhibit good antibacterial activity. In one study, benzothioate derivatives demonstrated effective antibacterial properties compared to standard antibiotics . This indicates potential for the target compound in treating bacterial infections.

Neuropharmacological Studies

Investigations into piperazine-containing compounds have revealed their ability to modulate neurotransmitter systems. For example, certain piperazine analogs have been explored as potential treatments for anxiety and depression due to their receptor-binding profiles .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorThiazole derivativesIC50 ~ 6.2 μM against HCT116
AntimicrobialBenzothioate derivativesEffective against pathogenic bacteria
NeuropharmacologicalPiperazine analogsModulation of neurotransmitter systems

Q & A

Q. How can the synthesis of this compound be optimized, particularly for its bromothiazole and benzimidazole moieties?

  • Methodological Answer : The synthesis involves sequential coupling reactions. Key steps include:
  • Bromothiazole Intermediate : React 2-bromoacetyl derivatives with thiosemicarbazide in ethanol under reflux (7 hours, 85% yield) using glacial acetic acid as a catalyst .
  • Benzimidazole-Piperazine Coupling : Use a 1:1 molar ratio of 1-methylbenzimidazole and piperazine derivatives in ethanol with 2–5 drops of acetic acid to minimize side reactions .
  • Final Methanone Formation : Employ Schotten-Baumann conditions (e.g., acyl chloride with piperazine in dichloromethane/water biphasic system) .
  • Purification : Recrystallize from ethanol/water or DMF-EtOH (1:1) to achieve >95% purity .
Reaction StepSolvent/CatalystTimeYieldReference
BromothiazoleEthanol/AcOH7 h85%
Benzimidazole CouplingEthanol/AcOH2 h78%
Methanone BridgeDCM/Water12 h70%

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}-NMR to identify benzimidazole protons (singlets at δ 7.5–8.5 ppm) and piperazine methyl groups (δ 2.3–3.1 ppm). 13C^{13}\text{C}-NMR confirms the methanone carbonyl (δ 165–170 ppm) .
  • FTIR : Detect C=O stretches (1680–1720 cm1^{-1}) and C-Br vibrations (550–650 cm1^{-1}) .
  • HPLC-MS : Employ C18 columns (acetonitrile/water gradient) with ESI+ to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 490–510) .
  • X-ray Crystallography : Resolve spatial arrangement of the methanone bridge (torsion angles <5° between thiazole and benzimidazole planes) .

Q. How can researchers confirm molecular geometry and purity?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles to validate spatial configuration .
  • Elemental Analysis : Match calculated/experimental C, H, N, Br content (±0.3% tolerance) .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress and isolate pure fractions .

Advanced Research Questions

Q. How can computational methods predict electronic structure and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G^{**} level. Calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to assess charge-transfer potential .
  • Multiwfn Analysis : Generate electron localization function (ELF) maps to identify nucleophilic sites (e.g., benzimidazole N-atoms with ELF >0.75) and electrophilic bromine (Fukui index f⁻ >0.15) .
  • Molecular Electrostatic Potential (MEP) : Map surface potentials to predict hydrogen-bonding interactions (e.g., methanone carbonyl as a strong acceptor: −45 kcal/mol) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C) to minimize matrix degradation .
  • Stability Profiling : Use HPLC to monitor compound degradation (e.g., 5–10% loss over 9 hours at 25°C) and add stabilizers (e.g., 0.1% BHT) .
  • Dose-Response Validation : Compare IC50_{50} values across ≥3 cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. What strategies improve stability during long-term bioassays?

  • Methodological Answer :
  • Lyophilization : Store the compound as a lyophilized powder at −80°C (retains >95% activity over 6 months) .
  • Solvent Selection : Use DMSO stocks (10 mM) with ≤5 freeze-thaw cycles to prevent precipitation .
  • Light Protection : Amber vials reduce photodegradation (e.g., <2% degradation under UV vs. 15% in clear glass) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core Modifications : Replace the isopropyl group on thiazole with cyclopropyl or tert-butyl to assess steric effects .
  • Piperazine Substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance receptor binding (e.g., ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted) .
  • In Silico Docking : Use AutoDock Vina to predict binding poses with kinase targets (e.g., RMSD <1.5 Å for EGFR-TK) .

Q. How to address low yields in cross-coupling reactions involving brominated intermediates?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 (5 mol%) with CuI (10 mol%) in THF at 60°C to improve Buchwald-Hartwig coupling yields (from 45% to 72%) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes (yield increase: 60% → 85%) .
  • Protecting Groups : Temporarily protect the benzimidazole NH with Boc to prevent side reactions during bromination .

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